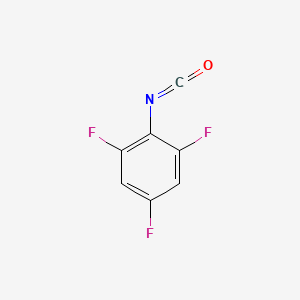

2,4,6-Trifluorophenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trifluoro-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORSGSHLSDFOHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N=C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382524 | |

| Record name | 2,4,6-Trifluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50528-80-8 | |

| Record name | 1,3,5-Trifluoro-2-isocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50528-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trifluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trifluoro-2-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,6-Trifluorophenyl Isocyanate: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorophenyl isocyanate is a fluorinated aromatic isocyanate that serves as a versatile building block in organic synthesis. The presence of three fluorine atoms on the phenyl ring significantly influences its reactivity and the properties of its derivatives, making it a valuable reagent in the development of novel pharmaceuticals, agrochemicals, and materials. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its key reactions, and an exploration of its potential applications in drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. The data has been compiled from various chemical suppliers and databases.

| Property | Value | Citations |

| Molecular Formula | C₇H₂F₃NO | [1] |

| Molecular Weight | 173.09 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 166.4 °C at 760 mmHg | [3] |

| Melting Point | Not Applicable | [1] |

| Density | 1.4 ± 0.1 g/cm³ | --- |

| Purity | Typically ≥98% | [3] |

| CAS Number | 50528-80-8 | [1] |

Reactivity and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to moisture and will readily react with water to form an unstable carbamic acid, which then decomposes to the corresponding aniline and carbon dioxide.

It is incompatible with strong oxidizing agents, amines, and alcohols. Reactions with nucleophiles are typically rapid and exothermic. Due to its reactivity, it should be stored in a cool, dry place under an inert atmosphere to prevent degradation.

Key Synthetic Reactions and Experimental Protocols

This compound is a valuable electrophile for the synthesis of a variety of important functional groups, most notably ureas and carbamates.

Synthesis of Urea Derivatives

The reaction of this compound with primary or secondary amines yields substituted ureas. This reaction is a cornerstone of many drug discovery programs, as the urea moiety is a common pharmacophore in kinase inhibitors and other therapeutic agents.

General Experimental Protocol for the Synthesis of N-(2,4,6-Trifluorophenyl)-N'-arylurea:

-

To a stirred solution of an appropriate aryl amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, if a precipitate has formed, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

If no precipitate forms, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Logical Relationship for Urea Synthesis

Caption: Reaction of this compound with an amine.

Synthesis of Carbamate Derivatives

The reaction of this compound with alcohols or phenols produces carbamate derivatives. Carbamates are important functional groups in medicinal chemistry and are also used as protecting groups for amines.

General Experimental Protocol for the Synthesis of O-Aryl-N-(2,4,6-trifluorophenyl)carbamate:

-

To a stirred solution of a phenol or alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., toluene, tetrahydrofuran) under an inert atmosphere, add a catalytic amount of a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (0.1 equivalents).

-

Add this compound (1.0 equivalent) dropwise to the mixture at room temperature.

-

The reaction mixture is then stirred at room temperature or heated to reflux for a period of 2-24 hours, with the progress monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel or by recrystallization to afford the desired carbamate product.

Experimental Workflow for Carbamate Synthesis

Caption: Workflow for the synthesis of carbamates.

Applications in Drug Discovery

The trifluoromethylphenyl urea moiety is a well-established pharmacophore in a number of kinase inhibitors. The fluorine atoms can enhance binding affinity to the target protein through various non-covalent interactions, improve metabolic stability by blocking sites of oxidation, and increase the lipophilicity of the molecule, which can affect its pharmacokinetic properties.

While specific drug candidates or approved drugs containing the this compound-derived moiety are not prominently disclosed in publicly available literature, the structural motif is highly relevant to the design of inhibitors for various protein kinases implicated in cancer and other diseases. The general structure of such inhibitors often involves an N-aryl-N'-phenylurea scaffold, where the electronic and steric properties of the aryl groups are modulated to achieve potency and selectivity.

Potential Signaling Pathway Inhibition

Although direct evidence for the modulation of specific signaling pathways by compounds derived from this compound is not available, based on the prevalence of the trifluoromethylphenyl urea scaffold in known kinase inhibitors, it is plausible that derivatives of this isocyanate could target key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Caption: Potential mechanism of action for kinase inhibitors.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a wide range of organic compounds, particularly ureas and carbamates. Its unique electronic properties, conferred by the trifluoromethyl groups, make it an attractive starting material for the development of bioactive molecules, especially in the field of kinase inhibition for cancer therapy. While further research is needed to fully elucidate the biological activities of its derivatives and their specific molecular targets, the synthetic versatility of this compound ensures its continued importance in medicinal chemistry and drug discovery. Researchers and scientists are encouraged to explore its potential in creating novel compounds with improved therapeutic profiles.

References

Synthesis of 2,4,6-Trifluorophenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 2,4,6-Trifluorophenyl isocyanate, a key intermediate in various chemical and pharmaceutical applications. This document provides a comprehensive overview of the primary synthetic route, detailed experimental protocols, and relevant quantitative data to support research and development efforts.

Core Synthesis Pathway: Phosgenation of 2,4,6-Trifluoroaniline

The most established and direct method for the synthesis of this compound is the phosgenation of its corresponding aniline precursor, 2,4,6-Trifluoroaniline. This reaction involves the treatment of the primary amine with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate). The use of phosgene equivalents is generally preferred in a laboratory setting due to their comparative safety and ease of handling over gaseous phosgene.

The overall reaction proceeds as follows:

In-Depth Technical Guide: 2,4,6-Trifluorophenyl Isocyanate

CAS Number: 50528-80-8

This technical guide provides a comprehensive overview of 2,4,6-Trifluorophenyl isocyanate, a key reagent for researchers, scientists, and professionals in drug development and materials science. It covers its physicochemical properties, synthesis, reactivity, applications, and safety protocols.

Physicochemical Properties

This compound is a fluorinated organic compound characterized as a liquid at room temperature.[1] The trifluoromethyl groups significantly influence its electronic properties and reactivity.

| Property | Value | Reference |

| Molecular Formula | C₇H₂F₃NO | [2][3] |

| Molecular Weight | 173.09 g/mol | [1][2][3] |

| Appearance | Liquid | [1] |

| Boiling Point | 166.4°C at 760 mmHg | [2] |

| Purity | ≥98% | [2] |

| InChI | 1S/C7H2F3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | [2][3] |

| InChI Key | XORSGSHLSDFOHP-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | C1=C(C(=C(C=C1F)F)N=C=O)F | |

| Topological Polar Surface Area | 29.4 Ų | [2] |

| XLogP3 | 3 | [2] |

| Heavy Atom Count | 12 | [2] |

| Rotatable Bond Count | 1 | [2] |

Synthesis and Reactivity

Synthesis

The synthesis of aryl isocyanates is commonly achieved through the reaction of the corresponding aniline with phosgene or a phosgene equivalent, such as triphosgene. This method is a standard procedure for producing a wide range of isocyanates.[4]

Caption: Synthetic pathway for this compound.

Reactivity

The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles.[5] This reactivity is the cornerstone of its utility in synthesis. It readily reacts with amines to form urea derivatives and with alcohols to yield carbamates (urethanes). These reactions are fundamental in the production of polyurethanes and other polymers, as well as in the derivatization of drug molecules.[6]

Caption: Reactivity of this compound with nucleophiles.

Applications in Research and Development

Trifluoromethyl-substituted phenyl isocyanates are valuable building blocks in several fields:

-

Pharmaceutical Development: They serve as intermediates in the synthesis of complex molecules with potential biological activity. The trifluoromethyl groups can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[6]

-

Polymer Chemistry: This isocyanate is used to synthesize high-performance polymers, such as polyurethanes and polyureas. The fluorine atoms impart desirable properties like increased thermal stability, chemical resistance, and altered surface properties.[6]

-

Agrochemicals: It is employed in the formulation of pesticides and herbicides, where the trifluoromethyl moiety can improve efficacy.[6]

-

Chemical Probes: The reactivity of the isocyanate group allows for its use in creating chemical probes to study biological systems and for the derivatization of molecules for analytical purposes.

Experimental Protocols

General Synthesis of this compound

This protocol is a general method adapted from the synthesis of other aryl isocyanates.[4]

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve triphosgene (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Addition of Aniline: Dissolve 2,4,6-trifluoroaniline (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred triphosgene solution at room temperature.

-

Cooling: After the initial addition, cool the reaction mixture to approximately -35°C using an appropriate cooling bath.

-

Base Addition: Add triethylamine (3.0 equivalents) dropwise to the cooled mixture, ensuring the temperature does not rise significantly.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-3 hours.

-

Work-up: Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation under vacuum to yield pure this compound.

Synthesis of a Urea Derivative

This protocol demonstrates the typical reaction of this compound with a primary amine.

Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve a primary amine (e.g., benzylamine, 1.0 equivalent) in a suitable aprotic solvent like tetrahydrofuran (THF) or DCM.

-

Isocyanate Addition: Add this compound (1.0 equivalent) dropwise to the stirred amine solution at room temperature. The reaction is often exothermic.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the urea product often precipitates from the solution. It can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[2][7]

| Hazard Type | GHS Hazard Statements |

| Flammability | H226: Flammable liquid and vapour.[2][7] |

| Toxicity | H330: Fatal if inhaled.[2][7] |

| Health Hazards | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][7] H340: May cause genetic defects.[2] H350: May cause cancer.[2] H372: Causes damage to organs through prolonged or repeated exposure.[2] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[2][8] Use a NIOSH/MSHA-approved respirator.[9]

-

Handling: Work under a chemical fume hood.[7] Avoid inhalation of vapor and contact with skin and eyes.[8] Keep away from open flames, hot surfaces, and sources of ignition.[7][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10] Recommended storage temperature is 2-8°C.[2][7] The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).[7][10]

-

Incompatibilities: Incompatible with acids, strong oxidizing agents, strong bases, alcohols, and amines.[9] Avoid exposure to moist air or water.[9]

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][11]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[7][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

References

- 1. indiamart.com [indiamart.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS: 50528-80-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. rsc.org [rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chemimpex.com [chemimpex.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.se [fishersci.se]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2,4,6-Trifluorophenyl Isocyanate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-trifluorophenyl isocyanate, a key building block in medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its application in the development of potent kinase inhibitors for targeted cancer therapy.

Core Compound Data

Herein are the fundamental physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₂F₃NO | [1] |

| Molecular Weight | 173.09 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 57 °C at 22 mmHg | |

| Melting Point | 33-37 °C | |

| CAS Number | 50528-80-8 |

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the commercially available 1,3,5-trifluorobenzene. The first step involves the synthesis of the aniline precursor, 2,4,6-trifluoroaniline, followed by its conversion to the isocyanate.

Experimental Protocol: Synthesis of 2,4,6-Trifluoroaniline

This protocol is adapted from a general procedure for the amination of aryl halides.

Materials:

-

1-Bromo-2,4,6-trifluorobenzene

-

Sodium azide (NaN₃)

-

Copper(I) oxide (Cu₂O)

-

L-proline

-

Dimethyl sulfoxide (DMSO)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a fume hood, to a solution of 1-bromo-2,4,6-trifluorobenzene (1.0 eq) in DMSO, add L-proline (1.3 eq), sodium azide (2.0 eq), and copper(I) oxide (1.0 eq).

-

Stir the reaction mixture at 80 °C for one hour.

-

Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium nitrite to decompose any residual azide.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by sublimation to afford 2,4,6-trifluoroaniline as a white solid.

Experimental Protocol: Synthesis of this compound

This protocol is a standard procedure for the conversion of anilines to isocyanates using triphosgene.

Materials:

-

2,4,6-Trifluoroaniline

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Toluene, anhydrous

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Caution: Triphosgene is a toxic solid and a source of phosgene. Handle with extreme care in a well-ventilated fume hood.

-

To a stirred solution of triphosgene (0.4 eq) in anhydrous toluene at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2,4,6-trifluoroaniline (1.0 eq) in anhydrous toluene dropwise.

-

After the addition is complete, slowly add triethylamine (2.2 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

-

Carefully concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude this compound can be purified by vacuum distillation.

Application in Drug Discovery: Synthesis of Urea-Based Kinase Inhibitors

Aryl isocyanates are valuable reagents in drug discovery, primarily for the synthesis of N,N'-disubstituted ureas. These urea derivatives are a prominent class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development. The urea moiety acts as a hydrogen bond donor and acceptor, facilitating strong interactions with the hinge region of the kinase active site.

Signaling Pathway: EGFR Inhibition in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[2] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell division.[2] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are effective cancer therapeutics. Diaryl urea-containing compounds have shown significant promise as EGFR inhibitors.[3]

Experimental Protocol: Synthesis of a Representative Urea-Based EGFR Inhibitor

This protocol describes the synthesis of a generic N-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)-N'-(2,4,6-trifluorophenyl)urea, a representative structure for a diaryl urea kinase inhibitor.

Materials:

-

4-(4-Aminophenoxy)-N-methylpicolinamide

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N)

Procedure:

-

To a solution of 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq).

-

Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired urea derivative.

Biological Evaluation: Kinase Inhibition Assay

The inhibitory activity of the synthesized urea compound against the target kinase (e.g., EGFR) is determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Data Presentation: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Target Kinase | IC₅₀ (nM) |

| Representative Urea Derivative | EGFR | Hypothetical Value |

| Gefitinib (Control) | EGFR | Known Value |

| Staurosporine (Control) | Pan-Kinase | Known Value |

This guide provides a foundational understanding of this compound for researchers in drug discovery. The provided protocols and workflows serve as a starting point for the synthesis and evaluation of novel kinase inhibitors.

References

2,4,6-Trifluorophenyl isocyanate safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of 2,4,6-Trifluorophenyl Isocyanate

This technical guide provides comprehensive safety information for this compound, intended for researchers, scientists, and drug development professionals. The following sections detail the compound's properties, associated hazards, and essential safety protocols for its handling, storage, and emergency response.

Chemical and Physical Properties

This compound is a reactive chemical intermediate. Its key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₇H₂F₃NO[1][2] |

| Molecular Weight | 173.09 g/mol [1][2] |

| Appearance | Liquid[2] |

| Purity | 98%[1] |

| Boiling Point | 166.4°C at 760 mmHg[1] |

| Storage Temperature | 2-8°C, Keep in a dry area[1] |

| Exact Mass | 173.009 g/mol [1] |

| Topological Polar Surface Area | 29.4 Ų[1] |

| Heavy Atom Count | 12[1] |

| Rotatable Bond Count | 1[1] |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS hazard statements below are based on classifications for similar isocyanate compounds, as specific GHS data for the 2,4,6-trifluoro isomer is limited. Isocyanates as a class are highly reactive and toxic.[3]

| Hazard Statement | Description |

| H226 | Flammable liquid and vapour.[1][4] |

| H330 | Fatal if inhaled.[1][4] |

| H315 | Causes skin irritation.[5] |

| H319 | Causes serious eye irritation.[5] |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] |

| H335 | May cause respiratory irritation.[5] |

| H340 | May cause genetic defects.[1] |

| H350 | May cause cancer.[1] |

| H372 | Causes damage to organs through prolonged or repeated exposure.[1] |

Signal Word: Danger [4]

Standard Operating Protocol for Safe Handling

The following protocol outlines the necessary safety measures for handling this compound in a laboratory setting.

3.1. Engineering Controls

-

All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5]

-

Ensure a safety shower and eyewash station are readily accessible and have been tested.[6]

-

Use a closed system or provide appropriate exhaust ventilation when handling the product.[7][8]

3.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

-

Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber) and a lab coat. Inspect gloves for integrity before use.[7] Contaminated clothing should be removed immediately and laundered before reuse.[9]

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and isocyanates is mandatory.[10]

3.3. Handling Procedures

-

Avoid all personal contact, including inhalation.[9]

-

Wash hands thoroughly with soap and water after handling and before breaks.[5][9]

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, bases, alcohols, and amines.[5][7][11] The recommended storage temperature is 2-8°C.[1]

-

Keep away from sources of ignition, heat, and open flames.[4][7]

3.4. Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations.[12]

-

Do not allow the product to enter drains or waterways.[5][13]

Emergency Procedures and Workflows

The following diagrams illustrate the logical steps for responding to common emergencies involving this compound.

Caption: First aid procedures following exposure.

Caption: Workflow for chemical spill response.

Caption: Decision logic for fire-fighting.

Toxicological Information

Detailed toxicological studies for this compound are not widely available. However, based on the data for related isocyanates, the primary health risks are associated with the respiratory system.[3]

-

Acute Effects: Fatal if inhaled.[1][4] Causes serious irritation to the eyes and skin.[5] Inhalation may cause respiratory irritation.[5]

-

Sensitization: Isocyanates are known respiratory and dermal sensitizers.[3] Exposure can lead to allergic reactions, asthma-like symptoms, and breathing difficulties, which may be delayed.[10]

-

Chronic Effects: Prolonged or repeated exposure may cause damage to organs, particularly the respiratory tract.[1][3] Some isocyanates are suspected of causing cancer and genetic defects.[1]

No specific LD50 or LC50 data for this compound were found in the provided search results. Researchers should treat this compound with extreme caution due to the known high toxicity of the isocyanate functional group.[3]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. indiamart.com [indiamart.com]

- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. aksci.com [aksci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.se [fishersci.se]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. solutions.covestro.com [solutions.covestro.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. georganics.sk [georganics.sk]

A Comprehensive Technical Guide to the Handling and Storage of 2,4,6-Trifluorophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the proper handling, storage, and reactivity of 2,4,6-trifluorophenyl isocyanate (CAS RN: 139972-36-6), a reactive chemical intermediate. Adherence to the protocols outlined herein is critical to ensure personnel safety and maintain the integrity of the compound for research and development applications.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor.[1] Its key physical and chemical properties are summarized in the table below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₂F₃NO | [CymitQuimica] |

| Molecular Weight | 173.09 g/mol | [CymitQuimica] |

| Appearance | Colorless Liquid | [Thermo Fisher Scientific, IndiaMART] |

| Boiling Point | 166.4 °C at 760 mmHg | [CymitQuimica] |

| Flash Point | < 60 °C / < 140 °F | [Thermo Fisher Scientific] |

| Density | 1.4 ± 0.1 g/cm³ | [FINETECH INDUSTRY LIMITED] |

| Purity | Typically ≥98% | [CymitQuimica] |

| Solubility in Water | Hydrolyzes | [Thermo Scientific Alfa Aesar] |

Hazard Identification and Safety Precautions

This compound is a hazardous substance that requires stringent safety measures. It is classified as a flammable liquid and vapor.[2][3] The primary health hazards include:

-

Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction.[2][3]

-

Carcinogenicity and Mutagenicity: May cause genetic defects and cancer.[2]

-

Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[2]

-

Irritation: It is a lachrymator, meaning it can cause tearing.[3][4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. This includes, but is not limited to:

-

Respiratory Protection: A full-face respirator with an appropriate cartridge for organic vapors and isocyanates is mandatory, especially when handling outside of a certified chemical fume hood.[5]

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.[4]

-

Skin Protection: Chemically resistant gloves (e.g., butyl rubber), a flame-resistant lab coat, and closed-toe shoes are essential.[4] Contaminated clothing should be removed and laundered before reuse.[4]

Handling and Storage Protocols

Due to its reactivity and toxicity, this compound must be handled with extreme care in a controlled laboratory environment.

Storage Conditions

Proper storage is crucial to maintain the chemical's purity and prevent hazardous situations.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture.[3][4]

-

Container: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[3][4]

-

Incompatibilities: Store away from incompatible materials such as water, acids, bases, alcohols, amines, and strong oxidizing agents.[6]

Experimental Handling Protocol

The following is a general protocol for handling this compound in a laboratory setting.

-

Preparation:

-

Ensure a certified chemical fume hood is in proper working order.

-

Have all necessary PPE, reagents, and glassware clean, dry, and readily available.

-

Prepare a quenching solution (e.g., a dilute solution of a secondary amine like dibutylamine in an inert solvent) and a spill kit.

-

-

Dispensing the Reagent:

-

Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the container.

-

Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), carefully unseal the container.

-

Using a dry, clean syringe or cannula, transfer the required amount of the liquid to the reaction vessel, which should also be under an inert atmosphere.

-

-

Reaction Quenching:

-

Upon completion of the reaction, any excess this compound must be quenched.

-

Slowly add the quenching solution to the reaction mixture with stirring. The reaction is exothermic, so cooling may be necessary.

-

-

Waste Disposal:

-

All waste containing this compound or its reaction byproducts is considered hazardous.

-

Dispose of quenched reaction mixtures and contaminated materials in appropriately labeled hazardous waste containers according to institutional and local regulations.

-

Reactivity Profile

The isocyanate functional group (-N=C=O) is highly electrophilic, making this compound reactive towards a wide range of nucleophiles. Understanding these reactions is key to its application in synthesis and for safe handling.

Caption: Reaction pathways of this compound with common nucleophiles.

Safe Handling Workflow

A systematic workflow is essential for the safe handling of this compound from receipt to disposal.

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocols

While specific experimental parameters will vary depending on the desired reaction, the following provides a template for the use of this compound in the synthesis of a substituted urea, a common application.

Synthesis of N-(4-methoxyphenyl)-N'-(2,4,6-trifluorophenyl)urea

Objective: To demonstrate a typical nucleophilic addition reaction using this compound.

Materials:

-

This compound

-

p-Anisidine (4-methoxyaniline)

-

Anhydrous dichloromethane (DCM)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, syringes, etc.)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, dissolve p-anisidine (1.0 equivalent) in anhydrous DCM.

-

Stir the solution at room temperature.

-

In a separate, dry vial, prepare a solution of this compound (1.0 equivalent) in anhydrous DCM.

-

Slowly add the this compound solution to the stirred p-anisidine solution via syringe over 10-15 minutes.

-

Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.

-

Upon completion, the product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold DCM.

-

If the product remains in solution, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Disclaimer: This guide is intended for informational purposes for qualified individuals. All laboratory work should be conducted in accordance with established safety protocols and regulations. Always consult the Safety Data Sheet (SDS) before handling any chemical.

References

The Reaction of Isocyanates with Alcohols: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The formation of urethanes through the reaction of isocyanates with alcohols is a cornerstone of polyurethane chemistry, with wide-ranging applications from industrial polymer production to the synthesis of complex molecules in the pharmaceutical industry. A thorough understanding of the underlying reaction mechanism is paramount for controlling reaction rates, optimizing product yields, and designing novel materials and therapeutics. This technical guide provides an in-depth exploration of the core principles governing this pivotal reaction, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate reaction pathways.

Core Reaction Mechanism: A Stepwise Exploration

The reaction between an isocyanate (R-N=C=O) and an alcohol (R'-OH) to form a urethane (R-NH-CO-OR') is fundamentally a nucleophilic addition of the alcohol to the electrophilic carbon atom of the isocyanate group. However, the precise mechanism is more nuanced and is significantly influenced by factors such as reactant concentration, solvent polarity, and the presence of catalysts.

Uncatalyzed Reaction

In the absence of a catalyst, the reaction is generally considered to proceed through a multi-molecular mechanism where the alcohol plays a dual role as both a reactant and a promoter.[1] Theoretical and experimental studies suggest that a single alcohol molecule is insufficient for the reaction to proceed efficiently. Instead, a concerted mechanism involving a cluster of two or three alcohol molecules is proposed.[1] One alcohol molecule acts as the nucleophile, while the others serve to stabilize the transition state through hydrogen bonding, facilitating proton transfer.

The reaction kinetics can deviate from simple second-order behavior, particularly with increasing alcohol concentration, where alcohol self-association through hydrogen bonding becomes significant.[1] At high concentrations, alcohol trimers and tetramers can become the dominant reacting species.[1] Primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance.[2][3]

Catalyzed Reaction

To achieve practical reaction rates, especially with less reactive aliphatic isocyanates, catalysts are frequently employed.[4] These catalysts function by lowering the activation energy of the reaction and can be broadly categorized into amine compounds and organometallic complexes.

Amine Catalysis: Tertiary amines are widely used catalysts in polyurethane chemistry.[5] They are believed to function by forming a complex with the alcohol through hydrogen bonding, thereby increasing the nucleophilicity of the alcohol's oxygen atom.

Organometallic Catalysis: Organotin compounds, such as dibutyltin dilaurate (DBTDL), are highly effective catalysts.[5][6] Two primary mechanisms have been proposed for organometallic catalysis:

-

Lewis Acid Mechanism: The metal catalyst coordinates with the isocyanate, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[4]

-

Insertion Mechanism: The catalyst first forms an alcoholate complex with the polyol. This complex then reacts with the isocyanate to form a metal-complexed intermediate, which subsequently reacts with another polyol molecule to yield the urethane and regenerate the catalyst.[4]

Quantitative Kinetic Data

The rate of the isocyanate-alcohol reaction is influenced by the structure of the reactants, the solvent, and the catalyst. The following tables summarize key kinetic parameters from various studies.

| Isocyanate | Alcohol | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |

| Phenyl Isocyanate | 1-Propanol | THF | 25 | - | 35.8 (Stoichiometric) | [7] |

| Phenyl Isocyanate | 1-Propanol | THF | 25 | - | 27.2 (Alcohol Excess) | [7] |

| Phenyl Isocyanate | 1-Propanol | THF | 25 | - | 29.8 (Isocyanate Excess) | [7] |

| Phenyl Isocyanate | Propan-1-ol | THF | 25 | 1.8 x 10⁻³ | 35.8 | [2] |

| Phenyl Isocyanate | Butan-1-ol | THF | 25 | 1.9 x 10⁻³ | 34.9 | [2] |

| Phenyl Isocyanate | Propan-2-ol | THF | 25 | 0.6 x 10⁻³ | 41.0 | [2] |

| Phenyl Isocyanate | Butan-2-ol | THF | 25 | 0.5 x 10⁻³ | 42.5 | [2] |

| Phenyl Isocyanate | n-Butyl Alcohol | Xylene | - | - | 11.5 kcal/mol (approx. 48.1 kJ/mol) | [8] |

| Phenyl Isocyanate | s-Butyl Alcohol | Xylene | - | - | 12.5 kcal/mol (approx. 52.3 kJ/mol) | [8] |

Experimental Protocols

The study of isocyanate-alcohol reaction kinetics and mechanisms employs a variety of analytical techniques. Below are detailed methodologies for key experiments.

Kinetic Analysis using a Microreactor System and HPLC

This method allows for precise control of reaction conditions and rapid quenching of the reaction for analysis.

Objective: To determine the reaction rate constants and activation energies of isocyanate-alcohol reactions under pseudo-first-order conditions.[2]

Materials:

-

Isocyanate (e.g., Phenyl Isocyanate)

-

Alcohol (e.g., Propan-1-ol, Butan-1-ol, Propan-2-ol, Butan-2-ol)

-

Solvent (e.g., Tetrahydrofuran - THF)

-

Microreactor system

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Thermostatic bath

Procedure:

-

Solution Preparation: Prepare stock solutions of the isocyanate and the alcohol in the chosen solvent at known concentrations. For pseudo-first-order conditions, the concentration of the alcohol should be in large excess (e.g., 20-fold) compared to the isocyanate.

-

Reaction Setup: The microreactor is placed in a thermostatic bath to maintain a constant temperature. The reactant solutions are pumped into the microreactor at a controlled flow rate.

-

Reaction Execution: The reaction mixture flows through the microreactor for a defined residence time.

-

Sample Collection and Quenching: Samples are collected at the outlet of the microreactor and immediately quenched to stop the reaction. A suitable quenching agent that reacts rapidly with the remaining isocyanate, such as a primary or secondary amine (e.g., dibutylamine), can be used.

-

HPLC Analysis: The quenched samples are diluted and analyzed by HPLC to determine the concentration of the urethane product or the remaining isocyanate. A reversed-phase C18 column is typically used with a suitable mobile phase (e.g., acetonitrile/water mixture). The concentration is quantified by comparing the peak area to a calibration curve.[2]

-

Data Analysis: The rate constant (k) is determined from the integrated rate law for a pseudo-first-order reaction: ln([NCO]₀/[NCO]t) = k't, where k' is the pseudo-first-order rate constant. The second-order rate constant is then calculated by dividing k' by the concentration of the alcohol.

-

Activation Energy Determination: The experiment is repeated at several different temperatures. The activation energy (Ea) is then calculated from the Arrhenius equation by plotting ln(k) versus 1/T.[2]

In-situ Reaction Monitoring using FTIR Spectroscopy

This technique provides real-time data on the concentrations of reactants and products without the need for sampling and quenching.[9]

Objective: To continuously monitor the reaction progress and determine kinetic parameters.[9]

Materials:

-

Isocyanate

-

Alcohol

-

Solvent (if applicable)

-

Reaction vessel equipped with an in-situ Attenuated Total Reflectance (ATR) FTIR probe

Procedure:

-

System Setup: The ATR-FTIR probe is inserted directly into the reaction vessel. The system is configured to acquire spectra at regular intervals (e.g., every 60 seconds).

-

Background Spectrum: A background spectrum of the solvent and alcohol is collected before the addition of the isocyanate.

-

Reaction Initiation: The isocyanate is added to the alcohol/solvent mixture to start the reaction.

-

Data Acquisition: FTIR spectra are continuously recorded throughout the course of the reaction.

-

Data Analysis: The concentration of the isocyanate can be monitored by observing the disappearance of the characteristic N=C=O stretching band around 2275-2250 cm⁻¹. The formation of the urethane can be tracked by the appearance of the urethane carbonyl (C=O) and N-H bands. By plotting the absorbance of the isocyanate peak versus time, the reaction kinetics can be determined.[9]

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways of the isocyanate-alcohol reaction.

Caption: Uncatalyzed reaction mechanism involving an alcohol cluster.

Caption: Tertiary amine-catalyzed reaction mechanism.

References

- 1. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. turkchem.net [turkchem.net]

- 5. Understanding Polyurethane Catalysts and How They Work [gzyourun.com]

- 6. Investigations of catalysis of urethane formation using organotin dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study | MDPI [mdpi.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. mt.com [mt.com]

A Technical Guide to the Hydrolysis Kinetics of Aromatic Isocyanates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles governing the hydrolysis kinetics of aromatic isocyanates. Understanding this reaction is critical in diverse fields, from the manufacturing of polyurethane materials, where water is often an undesirable reactant, to environmental science and toxicology, where the fate and reactivity of isocyanates in aqueous environments are of paramount concern. This document details the reaction mechanism, influencing factors, quantitative kinetic data, and standard experimental protocols for monitoring the hydrolysis process.

The Core Reaction Mechanism

The hydrolysis of an aromatic isocyanate (Ar-NCO) is a multi-step process that is significantly faster than that of its aliphatic counterparts. The overall reaction pathway involves the initial formation of an unstable carbamic acid, which subsequently decomposes to form an aromatic amine and carbon dioxide. The resulting amine is highly reactive and rapidly consumes another isocyanate molecule to form a stable urea linkage.

The key steps are as follows:

-

Nucleophilic Attack and Carbamic Acid Formation: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This forms a transient and unstable aromatic carbamic acid intermediate (Ar-NHCOOH).

-

Decomposition: The carbamic acid rapidly decomposes, releasing a molecule of carbon dioxide (CO₂) and forming a primary aromatic amine (Ar-NH₂).[1]

-

Urea Formation: The newly formed aromatic amine, being a potent nucleophile, swiftly reacts with a second molecule of the aromatic isocyanate. This reaction, which is orders of magnitude faster than the initial hydrolysis of the isocyanate by water, produces a stable, disubstituted aromatic urea (Ar-NH-CO-NH-Ar).[1][2]

Due to the high reactivity of the amine intermediate, the final product in a system with a stoichiometric excess or equivalence of isocyanate is predominantly the urea derivative.

Figure 1: Reaction Pathway of Aromatic Isocyanate Hydrolysis

Factors Influencing Hydrolysis Kinetics

The rate of hydrolysis is highly sensitive to several factors, including the molecular structure of the isocyanate, the pH of the medium, temperature, and the presence of catalysts.

-

Molecular Structure: The reactivity of the isocyanate group is dictated by the electronic properties of the aromatic ring. Electron-withdrawing substituents (e.g., -NO₂) increase the electrophilicity of the isocyanate carbon, accelerating the rate of nucleophilic attack by water. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease reactivity. Steric hindrance, particularly from substituents in the ortho position to the NCO group, can significantly reduce the reaction rate.

-

pH: The hydrolysis of aromatic isocyanates is subject to catalysis under both basic and acidic conditions, though the effect varies. For phenyl isocyanate, the reaction is not catalyzed by H⁺ but is significantly accelerated by hydroxide ions (OH⁻).[3] The relative rate of reaction for HO⁻ compared to neutral H₂O with phenyl isocyanate is approximately 7 x 10⁵ to 1.[4] For 4,4'-Methylene diphenyl diisocyanate (MDI), the hydrolysis rate shows a U-shaped dependence on pH, with minima around pH 4 and increasing rates at both lower and higher pH values.[3][5]

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. The relationship generally follows the Arrhenius equation, allowing for the calculation of activation energy. Studies on polyurethane decomposition show that materials derived from toluene diisocyanate (TDI) hydrolyze at lower temperatures than those from MDI, indicating a higher intrinsic reactivity for TDI-based structures under those conditions.[6]

-

Catalysis: The hydrolysis reaction is subject to general base catalysis.[7] Tertiary amines are effective catalysts for the reaction. Notably, water itself can act as a catalyst. Kinetic studies on phenyl isocyanate suggest a mechanism where one water molecule acts as the nucleophile while a second water molecule acts as a general base to assist in proton transfer, indicating a second-order dependence on water concentration in some cases.[7]

Quantitative Kinetic Data

The rate of hydrolysis can be quantified using rate constants (k) and half-lives (t½). The reaction is often treated as a pseudo-first-order process in the presence of a large excess of water. The data below is compiled from studies on key aromatic isocyanates.

Table 1: Hydrolysis Half-Life of 4,4'-MDI at Various Temperatures (pH 7)

| Temperature (°C) | Temperature (K) | Pseudo-first-order rate constant (k, s⁻¹) | Half-Life (t½, seconds) |

| 10 | 283 | 0.024 | 29 |

| 20 | 293 | 0.052 | 13 |

| 25 | 298 | 0.063 | 11 |

| 30 | 303 | 0.089 | 8 |

| Data sourced from a study on the homogeneous hydrolysis of MDI.[3][5] |

Table 2: Hydrolysis Half-Life of 4,4'-MDI at Various pH Values (20°C)

| pH | Pseudo-first-order rate constant (k, s⁻¹) | Half-Life (t½, seconds) |

| 4 | 0.046 | 15 |

| 5 | 0.049 | 14 |

| 7 | 0.052 | 13 |

| 9 | 0.12 | 6 |

| Data sourced from a study on the homogeneous hydrolysis of MDI.[3][5] |

Table 3: Comparative Kinetic Data for Aromatic Isocyanates

| Isocyanate | Conditions | Second-Order Rate Constant (k, L mol⁻¹ s⁻¹) | Notes |

| Phenyl Isocyanate | 298 K, Water/Dioxane | 6.1 x 10⁻² - 7.7 x 10⁻² | Rate constant for the uncatalyzed reaction with water.[3] |

| 4,4'-MDI | 298 K, Water | 5.7 x 10⁻² (per NCO group) | Calculated from pseudo-first-order kinetics.[3] |

| Toluene Diisocyanate (TDI) | 298 K, Water | - | While TDI is known to be highly reactive, specific monomer hydrolysis rate constants are less commonly published than for MDI. The hydrolysis of TDI-based polyurea is extremely slow, with estimated half-lives of thousands of years, highlighting the stability of the final urea product.[8][9][10] |

Experimental Protocols for Kinetic Analysis

Monitoring the hydrolysis of highly reactive aromatic isocyanates requires rapid and sensitive analytical techniques. The most common approach involves derivatization of the isocyanate group followed by chromatographic analysis. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Workflow for a Typical Hydrolysis Kinetics Experiment

The general workflow involves preparing a reaction solution, taking aliquots at specific time points, immediately quenching the reaction and derivatizing the remaining isocyanate, and finally analyzing the derivatized product by HPLC.

Figure 2: General Experimental Workflow for Kinetic Studies

Detailed Protocol: HPLC-Based Analysis (Adapted from OSHA/NIOSH Methods)

This protocol outlines a method for quantifying aromatic isocyanates like MDI and TDI by derivatizing them with 1-(2-pyridyl)piperazine (1-2PP) and analyzing the resulting urea derivative by HPLC.

1. Reagents and Materials:

-

Aromatic isocyanate standard (e.g., 2,4-TDI, 4,4'-MDI)

-

1-(2-pyridyl)piperazine (1-2PP), derivatizing agent

-

Acetonitrile (ACN), HPLC grade, dry

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Deionized water, HPLC grade

-

Buffer salts for mobile phase (e.g., sodium acetate)

-

Glacial acetic acid

-

Extraction/Desorption Solvent: 90/10 (v/v) ACN/DMSO

-

Reaction buffer at desired pH (e.g., phosphate or acetate buffer)

-

Syringe filters (0.2 µm, PTFE)

2. Preparation of Standards and Solutions:

-

Isocyanate Stock Solution: Prepare a stock solution of the aromatic isocyanate in dry acetonitrile. Due to the high reactivity, this should be prepared fresh.

-

Derivatizing Solution: Prepare a solution of 1-2PP in the extraction solvent. This solution will be used to quench the reaction and derivatize the isocyanate.

-

Calibration Standards: Prepare a series of calibration standards by reacting known amounts of the isocyanate stock solution with the 1-2PP solution. Allow sufficient time for the derivatization to go to completion. These standards are stable urea derivatives.

3. Hydrolysis Experiment:

-

Equilibrate the reaction buffer to the desired temperature in a stirred reaction vessel.

-

To initiate the reaction, inject a small, known volume of the isocyanate stock solution into the vigorously stirred buffer. Start a timer immediately. The final concentration should be low enough to ensure homogeneous conditions.[3]

-

At predetermined time intervals (e.g., 5, 10, 20, 30, 60 seconds), withdraw a precise aliquot of the reaction mixture.

-

Immediately dispense the aliquot into a vial containing a measured excess of the 1-2PP derivatizing solution. The derivatizing agent will quench the hydrolysis by rapidly reacting with any remaining unhydrolyzed isocyanate.

4. Sample Preparation for HPLC:

-

Allow the derivatization reaction to proceed for at least one hour to ensure completion.

-

Filter the derivatized sample through a 0.2 µm PTFE syringe filter into an HPLC vial.

5. HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., sodium acetate, pH 6).

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: Fluorescence (FLD) detector (e.g., Excitation: 240 nm, Emission: 370 nm) or UV detector (254 nm). Fluorescence detection often provides higher sensitivity and selectivity.

-

Injection Volume: 10-25 µL.

-

Quantification: Create a calibration curve by plotting the peak area of the derivatized standards against their concentration. Use this curve to determine the concentration of the derivatized isocyanate in the experimental samples.

6. Data Analysis:

-

Calculate the concentration of the aromatic isocyanate remaining at each time point.

-

Plot the natural logarithm of the isocyanate concentration (ln[ArNCO]) versus time.

-

If the plot is linear, the reaction follows pseudo-first-order kinetics. The negative slope of this line is the pseudo-first-order rate constant, k.

-

The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

This guide provides the foundational knowledge for understanding and experimentally investigating the hydrolysis kinetics of aromatic isocyanates. The provided data and protocols serve as a starting point for more specialized research in the fields of polymer science, environmental chemistry, and toxicology.

References

- 1. americanchemistry.com [americanchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The reactivity of phenyl isocyanate in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Elastomers and Composites [journal.rubber.or.kr]

- 7. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Hydrolytic stability of toluene diisocyanate and polymeric methylenediphenyl diisocyanate based polyureas under environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. americanchemistry.com [americanchemistry.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety Hazards of Fluorinated Isocyanates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known health and safety hazards associated with fluorinated isocyanates. Due to the limited availability of toxicological data specifically for fluorinated isocyanates, this guide synthesizes information on isocyanates as a class, highlights data on specific fluorinated compounds where available, and draws comparisons with their non-fluorinated analogs. The document is intended to serve as a resource for professionals working with these reactive compounds, emphasizing safe handling practices and outlining key areas for future research.

Introduction to Fluorinated Isocyanates

Isocyanates are a class of highly reactive compounds characterized by the functional group -N=C=O. They are widely used as building blocks in the synthesis of polyurethanes, which have diverse applications in foams, elastomers, coatings, and adhesives. The introduction of fluorine into the isocyanate molecule can significantly alter its chemical and physical properties, including reactivity, thermal stability, and biological activity. This has led to growing interest in the use of fluorinated isocyanates in the development of advanced materials and pharmaceuticals. However, the high reactivity of the isocyanate group also poses significant health and safety risks.

Health Hazards of Isocyanates

Exposure to isocyanates can lead to a range of adverse health effects, primarily targeting the respiratory system. The most well-documented health hazard is occupational asthma, a form of allergic respiratory sensitization. Dermal exposure can also lead to skin sensitization and dermatitis.

Respiratory Sensitization and Occupational Asthma

The primary health concern associated with isocyanate exposure is the development of occupational asthma.[1][2] Sensitization can occur after a single high-level exposure or repeated low-level exposures. Once an individual is sensitized, subsequent exposure to even minute concentrations of the isocyanate can trigger a severe asthmatic reaction.[1][3]

The underlying mechanism of isocyanate-induced asthma is complex and involves both immunological and non-immunological pathways. A key step is the reaction of the highly electrophilic isocyanate group with nucleophilic groups in endogenous proteins, forming haptens. These isocyanate-protein adducts can be recognized by the immune system as foreign, leading to an immune response.

Dermal Sensitization and Irritation

Direct contact with isocyanates can cause skin irritation, and repeated or prolonged contact can lead to allergic contact dermatitis.[1] There is also evidence to suggest that dermal exposure can contribute to the development of respiratory sensitization.[4]

Other Health Effects

Acute high-level exposure to isocyanates can cause irritation of the eyes, nose, throat, and respiratory tract.[2] In severe cases, it can lead to chemical bronchitis and pulmonary edema. While the carcinogenicity of most isocyanates in humans is not well-established, toluene diisocyanate (TDI) has been shown to cause cancer in laboratory animals.[1]

Toxicological Data on Fluorinated Isocyanates

Quantitative toxicological data for fluorinated isocyanates are limited in the publicly available literature. The following tables summarize the available data for specific fluorinated isocyanates and a structurally related chlorinated analog for comparison. The lack of comprehensive data highlights a critical knowledge gap and underscores the need for caution when handling any novel fluorinated isocyanate.

| Compound Name | CAS Number | Test | Species | Route | Value | Reference |

| 3-(Trifluoromethyl)phenyl isocyanate | 329-01-1 | LD50 | Rat | Oral | 975 mg/kg | [5] |

| LC50 | Rat | Inhalation | >0.036 mg/L (4h) | [5] | ||

| LC50 | Rat | Inhalation | <0.087 mg/L (4h) | [5] | ||

| 4-Fluorophenyl isocyanate | 1195-45-5 | LD50/LC50 | - | - | Not available | [6] |

| Comparative Compound | ||||||

| 4-Chlorophenyl isocyanate | 104-12-1 | LC50 | Rat | Inhalation | 113 mg/m³/4h | [6] |

Mechanisms of Toxicity and Signaling Pathways

The high reactivity of the isocyanate group is central to its toxicity. This reactivity is influenced by the electronic properties of the substituents on the molecule. The presence of electron-withdrawing groups, such as fluorine or trifluoromethyl groups, is expected to increase the electrophilicity of the isocyanate carbon, potentially enhancing its reactivity towards biological nucleophiles.[7]

Signaling Pathway in Isocyanate-Induced Asthma

The development of isocyanate-induced asthma is a complex process involving multiple cell types and signaling molecules. While specific pathways for fluorinated isocyanates have not been elucidated, the general mechanism for isocyanates provides a valuable framework. The following diagram illustrates a simplified signaling pathway.

Experimental Protocols for Toxicity Assessment

Standardized protocols are crucial for evaluating the toxicity of chemicals. For isocyanates, inhalation is a primary route of exposure, making acute inhalation toxicity studies particularly relevant. In vitro cytotoxicity assays are also valuable for initial screening and mechanistic studies.

Acute Inhalation Toxicity Testing (OECD Guideline 403)

The OECD Test Guideline 403 for Acute Inhalation Toxicity is a comprehensive protocol for assessing the hazards of inhaled substances.[6] The guideline outlines procedures for exposing animals (typically rats) to the test substance as a gas, vapor, or aerosol for a defined period (usually 4 hours) and observing them for at least 14 days. Key endpoints include mortality (to determine the LC50), clinical signs of toxicity, and gross pathology at necropsy.

The following diagram illustrates a typical workflow for an acute inhalation toxicity study.

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays provide a rapid and cost-effective means to assess the toxicity of a compound at the cellular level. These assays are useful for preliminary screening and for investigating mechanisms of toxicity. Common methods include:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

-

LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which indicates cell membrane damage.

-

Neutral Red Uptake Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

General Protocol for In Vitro Cytotoxicity Testing:

-

Cell Culture: Plate a suitable cell line (e.g., human lung epithelial cells) in a 96-well plate and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with a range of concentrations of the fluorinated isocyanate for a defined period (e.g., 24, 48, or 72 hours).

-

Assay Procedure: Perform the chosen cytotoxicity assay (e.g., MTT, LDH) according to the manufacturer's instructions.

-

Data Analysis: Measure the endpoint (e.g., absorbance) and calculate the percentage of cell viability relative to an untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell viability).

Safe Handling and Control Measures

Given the high reactivity and potential for severe health effects, strict safety precautions must be implemented when working with fluorinated isocyanates.

-

Engineering Controls: All work with fluorinated isocyanates should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times. For operations with a potential for aerosol generation, respiratory protection may be necessary.

-

Waste Disposal: All waste materials contaminated with fluorinated isocyanates should be treated as hazardous waste and disposed of in accordance with institutional and local regulations.

-

Emergency Procedures: Emergency procedures for spills and personal exposure should be established and clearly communicated to all personnel. An eyewash station and safety shower should be readily accessible.

Conclusion and Future Directions

Fluorinated isocyanates represent a class of compounds with significant potential in materials science and drug development. However, their inherent reactivity raises substantial health and safety concerns. The available data, though limited, suggest that they share the hazardous properties of other isocyanates, including the potential for respiratory and dermal sensitization.

The significant lack of comprehensive toxicological data for the vast majority of fluorinated isocyanates is a critical issue that needs to be addressed. Future research should focus on:

-

Systematic Toxicity Testing: Conducting standardized acute and chronic toxicity studies for a range of fluorinated isocyanates to establish their toxicological profiles.

-

Mechanistic Studies: Investigating the specific mechanisms of toxicity of fluorinated isocyanates, including how the presence and position of fluorine atoms influence their reactivity and biological effects.

-

Development of Analytical Methods: Establishing sensitive and specific analytical methods for the detection of fluorinated isocyanates and their metabolites in biological samples to enable effective exposure monitoring.

A thorough understanding of the health and safety hazards of fluorinated isocyanates is essential for their responsible development and application. By adhering to strict safety protocols and investing in further research, the risks associated with these valuable compounds can be effectively managed.

References

- 1. cdph.ca.gov [cdph.ca.gov]

- 2. worksafebc.com [worksafebc.com]

- 3. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 4. creod.on.ca [creod.on.ca]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. mdpi.com [mdpi.com]

- 8. ane.pl [ane.pl]

2,4,6-Trifluorophenyl Isocyanate: A Technical Guide to Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition pathways of 2,4,6-trifluorophenyl isocyanate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from studies on analogous aryl isocyanates and fluorinated aromatic compounds to predict its behavior. The information herein is intended to guide researchers in handling, storage, and analysis, as well as to provide a framework for further investigation.

Core Concepts: Stability and Reactivity

This compound is a highly reactive chemical intermediate, primarily owing to the electrophilic nature of the isocyanate group (-N=C=O). The fluorine atoms on the phenyl ring act as strong electron-withdrawing groups, further increasing the reactivity of the isocyanate moiety towards nucleophiles.

General Stability:

-

Moisture Sensitivity: Like all isocyanates, this compound is highly sensitive to moisture. It readily hydrolyzes in the presence of water.[1] To maintain its integrity, it must be stored under anhydrous conditions, preferably under an inert atmosphere such as nitrogen or argon, in a tightly sealed container.[1]

-

Thermal Stability: While specific data is unavailable, aryl isocyanates generally exhibit moderate thermal stability. Decomposition is expected at elevated temperatures, and the presence of the trifluorinated phenyl ring may influence the decomposition profile.

-

Incompatibilities: This compound is incompatible with a wide range of substances, including alcohols, amines, strong oxidizing agents, acids, and bases.[1] Reactions with these materials can be exothermic and may lead to the formation of various derivatives and byproducts.

Storage Recommendations:

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. Refrigeration at 2-8°C is often recommended for long-term storage.

Decomposition Pathways and Products

The decomposition of this compound can be initiated by several factors, primarily moisture and heat.

Hydrolytic Decomposition

The most common decomposition pathway for this compound is hydrolysis. The reaction proceeds in a stepwise manner:

-

Reaction with Water: The isocyanate group reacts with water to form an unstable carbamic acid intermediate.

-

Decarboxylation: The carbamic acid rapidly decomposes, eliminating carbon dioxide and forming the corresponding primary amine, 2,4,6-trifluoroaniline.

-

Urea Formation: The newly formed 2,4,6-trifluoroaniline is nucleophilic and can react with another molecule of this compound to produce a stable, symmetrical urea derivative, N,N'-bis(2,4,6-trifluorophenyl)urea.

The overall hydrolytic decomposition can be visualized as follows:

Thermal Decomposition

-

Carbodiimides: Through the elimination of carbon dioxide from two isocyanate molecules.

-

Isocyanurates: Trimerization of the isocyanate can occur, particularly in the presence of certain catalysts.

-

Fragmentation Products: At higher temperatures, fragmentation of the aromatic ring and the isocyanate group may occur, leading to the formation of various fluorinated and nitrogen-containing compounds. Studies on the thermal degradation of polyurethanes, which contain urethane linkages formed from isocyanates, show the release of isocyanates, amines, and other small molecules upon heating.

-

Combustion Products: In the presence of oxygen, combustion will lead to the formation of carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), and potentially other toxic gases such as hydrogen cyanide (HCN).[2]

The following table summarizes the expected decomposition products under different conditions.

| Condition | Primary Decomposition Products | Secondary/Trace Products |

| Hydrolysis | 2,4,6-Trifluoroaniline, Carbon Dioxide | N,N'-bis(2,4,6-trifluorophenyl)urea |

| Thermal (Inert) | Carbodiimides, Isocyanurates | Fluorinated anilines, Fluorinated benzenes, various fragmentation products |

| Combustion (Oxidative) | Carbon Dioxide, Water, Nitrogen Oxides, Hydrogen Fluoride | Carbon Monoxide, Hydrogen Cyanide, various fluorinated organic compounds |

Experimental Protocols for Stability and Decomposition Analysis

To rigorously assess the stability and decomposition of this compound, a combination of analytical techniques should be employed. The following are detailed, representative protocols based on standard methodologies for similar compounds.

References

Methodological & Application

Application Notes and Protocols: 2,4,6-Trifluorophenyl Isocyanate in the Synthesis of Biologically Active Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4,6-trifluorophenyl isocyanate as a key reagent in the synthesis of biologically active molecules, particularly urea derivatives with potential applications in pharmaceutical and agrochemical research. The document details synthetic protocols, presents quantitative data, and illustrates relevant biological pathways.

Introduction

This compound is a versatile chemical intermediate characterized by a highly reactive isocyanate group (-N=C=O) attached to a trifluorinated phenyl ring. The presence of three fluorine atoms significantly influences the electronic properties of the phenyl ring, enhancing the electrophilicity of the isocyanate carbon and often imparting unique properties to the final molecule, such as increased metabolic stability and binding affinity to biological targets.[1]